2H-Pyran-5-carbonitrile, 3,3-diethoxy-3,4-dihydro-2-oxo-4,6-diphenyl-
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Overview
Description
2H-Pyran-5-carbonitrile, 3,3-diethoxy-3,4-dihydro-2-oxo-4,6-diphenyl- is a complex organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes diethoxy, dihydro, oxo, and diphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 3,3-diethoxy-3,4-dihydro-2-oxo-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of appropriate aldehydes with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carbonitrile, 3,3-diethoxy-3,4-dihydro-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
2H-Pyran-5-carbonitrile, 3,3-diethoxy-3,4-dihydro-2-oxo-4,6-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-5-carbonitrile, 3,3-diethoxy-3,4-dihydro-2-oxo-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar structural features.
3,6-Dihydro-2H-pyran: Another pyran derivative with different substitution patterns.
2H-Pyran-2-carboxaldehyde: A related compound with an aldehyde functional group.
Uniqueness
2H-Pyran-5-carbonitrile, 3,3-diethoxy-3,4-dihydro-2-oxo-4,6-diphenyl- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61223-15-2 |
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Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5,5-diethoxy-6-oxo-2,4-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H21NO4/c1-3-25-22(26-4-2)19(16-11-7-5-8-12-16)18(15-23)20(27-21(22)24)17-13-9-6-10-14-17/h5-14,19H,3-4H2,1-2H3 |
InChI Key |
RULWBLBQMNHPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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